molecular formula C21H17ClN2O3S2 B405478 ethyl (2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 324072-20-0

ethyl (2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B405478
CAS No.: 324072-20-0
M. Wt: 445g/mol
InChI Key: LBYRYAHQGKMPRG-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by a fused bicyclic core, a 2-chlorophenyl substituent at the C2 position, and a thiophen-2-yl group at C3. The compound’s structural complexity arises from its stereoelectronic substituents, which influence its reactivity, crystal packing, and biological interactions.

Properties

IUPAC Name

ethyl (2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S2/c1-3-27-20(26)17-12(2)23-21-24(18(17)15-9-6-10-28-15)19(25)16(29-21)11-13-7-4-5-8-14(13)22/h4-11,18H,3H2,1-2H3/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYRYAHQGKMPRG-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=CC=C4Cl)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC=CC=C4Cl)/S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Thiazole and Pyrimidine Rings : These are known for their diverse biological activities.
  • Chlorophenyl Group : This substitution is often associated with enhanced biological activity.

The molecular formula of the compound is C27H21ClN2O4SC_{27}H_{21}ClN_{2}O_{4}S with a molecular weight of approximately 504.99 g/mol .

Antimicrobial Activity

Research has indicated that various thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of related thiazole derivatives that demonstrated potent activity against drug-resistant strains of bacteria and fungi. For instance:

  • Activity Against Gram-positive Bacteria : Compounds similar to this compound showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The anticancer potential of this compound class has been explored extensively:

  • Cytotoxic Effects : Studies have shown that derivatives can significantly reduce cell viability in various cancer cell lines. For example, certain thiazole derivatives exhibited IC50 values below 10 µg/mL against colon carcinoma cell lines .
CompoundCell LineIC50 (µg/mL)
24aHCT-151.61 ± 1.92
24bHCT-151.98 ± 1.22

Anti-inflammatory Activity

The anti-inflammatory effects of thiazolo[3,2-a]pyrimidine derivatives have also been documented:

  • COX Inhibition : Some compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes effectively, which are crucial in the inflammatory response. For instance, an analog demonstrated an IC50 comparable to that of celecoxib .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is critical for optimizing the biological activity of these compounds:

  • Substituent Influence : The presence of electron-donating groups on the phenyl ring enhances anticancer activity.
  • Ring Modifications : Variations in the thiazole and pyrimidine rings can lead to significant changes in biological efficacy .

Case Studies

Several case studies have focused on the synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives:

  • Antimicrobial Evaluation : A specific derivative was tested against a panel of drug-resistant bacterial strains and showed promising results.
  • Cytotoxicity Testing : In vitro studies demonstrated that modifications to the substituents on the thiazole ring could drastically alter cytotoxicity profiles in cancer cells.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity
    • Studies have shown that compounds with thiazolo-pyrimidine structures exhibit significant antimicrobial properties. Ethyl (2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been tested against various bacterial strains, demonstrating effective inhibition. This suggests potential use as an antimicrobial agent in clinical settings .
  • Anticancer Properties
    • Research indicates that thiazolo-pyrimidine derivatives can induce apoptosis in cancer cells. The compound's structural features may interact with cellular pathways involved in cancer progression, making it a candidate for further investigation as an anticancer drug .
  • Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. Its mechanism of action may involve the modulation of inflammatory cytokines .

Synthesis and Characterization

The synthesis of this compound typically involves multi-component reactions that combine various precursors under specific conditions to yield the target compound. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized product .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazolo-pyrimidine derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated a notable zone of inhibition for several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with mechanisms involving apoptosis being elucidated through flow cytometry and caspase activity assays. These findings highlight the compound's potential as an anticancer agent .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a family of thiazolopyrimidine carboxylates differing in substituents at the C2 benzylidene, C5 aromatic, and C7 methyl positions. Key analogues include:

Compound ID Substituents (C2 / C5 / C7) Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target 2-Cl-C6H4 / thiophen-2-yl / Me 471.93 Not reported High polarity due to Cl and S
Analogue 1 4-Me-C6H4 / 4-Me-C6H4 / Me 489.56 Not reported Enhanced lipophilicity from methyl groups
Analogue 2 2,4-(OMe)2-C6H3 / Ph / Me 494.55 427–428 Stabilized by methoxy H-bonding
Analogue 3 4-Br-C6H4 / Ph / Me 458.33 Not reported Halogen bonding via Br
Analogue 4 2-AcO-C6H4 / Ph / Me 469.52 Not reported Acetoxy group enhances π-stacking

Key Observations :

  • Thiophene vs. Phenyl : The thiophen-2-yl group at C5 introduces sulfur-based resonance effects, differing from phenyl or bromophenyl groups in Analogue 3, which may alter π-π stacking and charge transfer .
  • Crystal Packing : Methoxy-substituted analogues (e.g., Analogue 2) exhibit intermolecular C–H···O hydrogen bonds, forming stable crystalline networks , whereas halogenated derivatives (e.g., Analogue 3) leverage π-halogen interactions for lattice stabilization .

Physicochemical Properties

  • Solubility: The target compound’s solubility in polar solvents (e.g., DMSO) is enhanced by the thiophene and Cl groups, whereas lipophilic analogues (e.g., Analogue 1) prefer nonpolar solvents .
  • Thermal Stability : Analogue 2’s high melting point (427–428°C) correlates with robust hydrogen-bonded networks, contrasting with the target compound’s unreported but likely lower stability due to steric hindrance from the 2-Cl group .

Preparation Methods

Ultrasound-Assisted Synthesis

A solvent- and catalyst-free method using ultrasound probe irradiation has been optimized for thiazolo[3,2-a]pyrimidine derivatives. The reaction involves:

  • Reactants : 2-Aminothiazole, ethyl acetoacetate, and substituted benzaldehydes (e.g., 2-chlorobenzaldehyde).

  • Conditions : Ultrasound irradiation (20–55 min, 25°C ± 1°C).

  • Yield : 70–90% for analogous compounds.

Mechanism :

  • Knoevenagel Condensation : Ethyl acetoacetate reacts with 2-chlorobenzaldehyde to form a benzylidene intermediate.

  • Cyclization : The intermediate undergoes nucleophilic attack by 2-aminothiazole, followed by dehydration to form the thiazolo-pyrimidine core.

Advantages :

  • Short reaction times (10–20 min vs. hours under reflux).

  • High yields due to localized high-energy microenvironments.

Stepwise Synthesis via Cyclization and Functionalization

For precise control over substituents, stepwise methods are preferred.

Core Formation via Polyphosphoric Acid (PPA)

  • Intermediate Synthesis :

    • Reactants : Ethyl acetoacetate, thiophene-2-carbonyl compound, and 2-aminothiazole.

    • Conditions : Reflux with polyphosphoric acid (PPA) for 2 hours.

  • Cyclization :

    • PPA facilitates dehydration and cyclization to form the thiazolo-pyrimidine core.

Benzylidene Group Introduction

Post-core formation, the 2-chlorophenylmethylidene group is introduced via:

  • Knoevenagel Condensation :

    • Reactants : Thiazolo-pyrimidine core, 2-chlorobenzaldehyde, and a base (e.g., morpholine).

    • Conditions : Reflux in methanol with formalin or acetic acid.

    • Yield : 82–87% for analogous benzylidene derivatives.

Critical Factors :

  • Catalyst : Ammonium acetate enhances reaction efficiency.

  • Stereochemistry : The E-configuration is stabilized via conjugation in the benzylidene group.

Microwave-Assisted Accelerated Synthesis

Microwave irradiation (MWI) reduces reaction times and improves yields.

Protocol for Thiophenyl Substituted Derivatives

  • Reactants : Ethyl acetoacetate, thiophene-2-carbonyl compound, 2-chlorobenzaldehyde, and 2-aminothiazole.

  • Conditions :

    • 300 W MWI for 10–12 min in minimal solvent (e.g., 1,4-dioxane).

    • Catalyst : p-Toluenesulfonic acid (PTSA).

Example Data :

Reactant CombinationTime (min)Yield (%)
Ethyl acetoacetate + 2-Chlorobenzaldehyde1085
Ethyl acetoacetate + Thiophene-2-carbonyl1278

Mechanistic Insight :

  • Thermal Activation : MWI promotes rapid heating, accelerating nucleophilic attacks and cyclization.

Laccase-Catalyzed Diaryl Substitution

Enzymatic methods offer green chemistry alternatives.

Traditional Acid-Catalyzed Cyclization

Conventional methods remain viable for large-scale synthesis.

Ethyl Chloroacetate-Mediated Cyclization

  • Reactants : Dihydropyrimidine-2-thione (DHPM), ethyl chloroacetate.

  • Conditions :

    • Reflux at 110–115°C for 30 min.

    • Workup : Neutralization with ammonia, recrystallization.

Example :

DHPM SubstituentYield (%)
5-Thiophen-2-yl65–75

Applications :

  • Thiophenyl Substitution : Retained during cyclization due to stability under acidic conditions.

Key Data and Reaction Optimization

Critical Reaction Parameters

ParameterOptimal ConditionsImpact on Yield/Selectivity
Temperature25–140°C (MWI: 140°C)Higher temps accelerate reactions but may degrade substrates.
CatalystPTSA, DABCO, or PPAEnhances electrophilicity of carbonyl groups.
SolventNeat (ultrasound), THF (amide)Solvent-free methods improve atom economy.
Reaction Time10–20 min (MWI), 1–2 h (reflux)MWI reduces time by 80% vs. conventional.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Ultrasound-AssistedHigh yield, eco-friendlyLimited to small-scale
MicrowaveFast, scalableRequires specialized equipment
Laccase-CatalyzedGreen chemistrySubstrate specificity
Acid-CatalyzedCost-effective, reproducibleHarsh conditions

Structural Validation

Spectroscopic Data (Target Compound):

  • IR : νC=O\nu_{\text{C=O}} 1678 cm⁻¹, νC=N\nu_{\text{C=N}} 1566 cm⁻¹.

  • ¹H NMR : δ\delta 7.2–7.8 ppm (aromatic protons), δ\delta 4.2 ppm (ethyl ester).

  • SMILES : CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/S2)C .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this thiazolopyrimidine derivative?

The compound is typically synthesized via a multi-step cyclocondensation reaction. A representative method involves refluxing a precursor (e.g., 5-substituted-2-thioxo-tetrahydropyrimidine) with substituted benzaldehyde derivatives (e.g., 2-chlorobenzaldehyde) in a mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate. The reaction proceeds for 8–10 hours, followed by recrystallization from ethyl acetate/ethanol to obtain pure crystals . Key intermediates often include chloroacetic acid and substituted aldehydes to introduce the benzylidene moiety.

Q. How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For analogous derivatives, SC-XRD data reveal a flattened boat conformation in the fused thiazolopyrimidine ring system, with dihedral angles between the thiazole and substituted phenyl rings ranging from 80–85°. Hydrogen bonding (e.g., C–H···O interactions) stabilizes the crystal lattice, as seen in monoclinic systems (space group P21/n, unit cell parameters: a ≈ 9.3 Å, b ≈ 10.2 Å, c ≈ 21.9 Å, β ≈ 96.3°) .

Q. What purification techniques are optimal for isolating this compound?

Recrystallization using ethyl acetate or ethyl acetate/ethanol mixtures (3:2 v/v) yields high-purity crystals (>95%). Column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) is also effective for intermediates. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (typically 427–428 K for crystalline derivatives) .

Advanced Research Questions

Q. How do substituents on the benzylidene and thiophenyl groups influence biological activity?

Structure-activity relationship (SAR) studies on analogs show that electron-withdrawing groups (e.g., 2-chloro, 4-fluoro) on the benzylidene ring enhance antimicrobial activity by increasing electrophilicity. Conversely, bulky substituents (e.g., 2,4,6-trimethoxy) reduce bioavailability due to steric hindrance. Thiophene substitution at position 5 improves π-π stacking with enzyme active sites, as observed in docking studies with bacterial dihydrofolate reductase .

Q. How can contradictions in crystallographic data from different derivatives be resolved?

Discrepancies in dihedral angles or hydrogen-bonding patterns often arise from substituent-induced steric or electronic effects. For example, fluorinated benzylidene derivatives exhibit smaller dihedral angles (70–75°) compared to chlorinated analogs (80–85°) due to reduced van der Waals repulsion. Computational tools like density functional theory (DFT) can model these effects and reconcile experimental vs. theoretical bond lengths .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

Quantum mechanical calculations (e.g., Fukui indices) identify electrophilic sites, such as the α-carbon of the 3-oxo group, which is prone to nucleophilic attack. Molecular dynamics simulations further reveal solvent effects; polar aprotic solvents (e.g., DMF) stabilize transition states during SN2 reactions at the thiazole sulfur atom .

Q. How can reaction yields be optimized for large-scale synthesis?

Bayesian optimization algorithms screen variables (temperature, catalyst loading, solvent ratio) to maximize yield. For example, increasing acetic anhydride content from 1:1 to 3:1 (vs. acetic acid) improves cyclization efficiency by 15–20%. Heuristic algorithms also suggest optimal reflux durations (8–10 hours) to minimize side-product formation .

Q. What challenges arise in assessing in vitro biological activity for this compound?

Poor aqueous solubility (logP ≈ 3.5–4.0) necessitates DMSO-based stock solutions, which may interfere with cell viability assays. Mitigation strategies include:

  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability.
  • Microdilution assays : Use low DMSO concentrations (<1% v/v) in broth microdilution for antimicrobial testing. Contradictory IC50 values across studies often stem from variations in cell lines or assay protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.